molecular formula C12H14O3 B2828552 3-(Tetrahydropyran-2-yloxy)benzaldehyde CAS No. 34716-73-9

3-(Tetrahydropyran-2-yloxy)benzaldehyde

Cat. No. B2828552
CAS RN: 34716-73-9
M. Wt: 206.241
InChI Key: CUOBWSLIFAJGNN-UHFFFAOYSA-N
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Description

“3-(Tetrahydropyran-2-yloxy)benzaldehyde” is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-Hydroxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of para-toluenesulfonic acid . The hydroxyl groups of the 3-Hydroxybenzaldehyde are protected with easily removable groups such as tetrahydropyran-2-yl .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzaldehyde group attached to a tetrahydropyran ring via an oxygen atom .

Scientific Research Applications

Synthesis Applications

  • Prins Cyclization : 3-(Tetrahydropyran-2-yloxy)benzaldehyde is used in Prins cyclization for synthesizing compounds with a tetrahydropyran framework. This process is valuable for creating biologically active compounds with properties like analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

  • Fluorous Linker-Facilitated Chemical Synthesis : It serves as a linker in chemical synthesis processes. Linkers like tetrahydropyran are essential for protecting groups in the synthesis of complex molecules (Zhang, 2009).

  • Desymmetrization in Chemical Synthesis : The compound aids in desymmetrization processes, particularly in the preparation of diospongin A analogues through Prins reaction and cross-metathesis (Raffier, Izquierdo, & Piva, 2011).

Chemical Properties and Analysis

  • Density Functional Theory (DFT) Study : The tetrahydropyran-2-yl radical analogs, including this compound, have been studied using DFT to understand their conformational behavior, which is crucial in chemical and pharmaceutical research (Kozmon & Tvaroška, 2006).

  • C-H Bond Activation in Synthesis : The compound is involved in oxidative C-H bond activation methods for synthesizing structurally and stereochemically diverse tetrahydropyrans, a crucial step in many pharmaceutical syntheses (Liu & Floreancig, 2010).

Catalytic and Synthetic Applications

  • Catalytic Synthesis : It's used in catalytic processes like ruthenium-catalyzed transformations and Pt-catalyzed cyclizations, vital for synthesizing various organic compounds (Yeh et al., 2004; Oh, Lee, & Hong, 2010).

  • Enzyme-Catalyzed Asymmetric Synthesis : It plays a role in enzymatic reactions, such as those catalyzed by benzaldehyde lyase, for asymmetric C–C bond formation, crucial in pharmaceutical synthesis (Kühl et al., 2007).

properties

IUPAC Name

3-(oxan-2-yloxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8-9,12H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOBWSLIFAJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-benzaldehyde (6.51 g, 53.3 mmol) and 3,4-dihydro-2H-pyran (7.3 mL, 80.0 mmol) in 150 mL methylene chloride was added pyridinium p-toluenesulfonate (1.34 g, 5.33 mmol). The reaction mixture was stirred at room temperature overnight. The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate. The organic layer was dried (magnesium sulfate), filtered, and concentrated. Medium pressure silica gel chromatography of the residue (5% ethyl acetate/hexanes to 10% ethyl acetate/hexanes) aforded 10.34 g (94%) of the title compound of Step A.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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